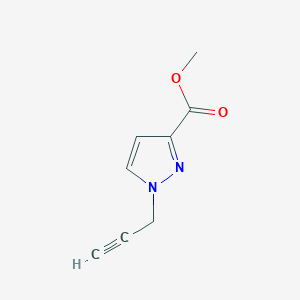

Methyl 1-prop-2-ynylpyrazole-3-carboxylate

Description

Methyl 1-prop-2-ynylpyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a propargyl (prop-2-ynyl) substituent at the pyrazole nitrogen and a methyl ester group at the 3-position. The molecular formula is C₈H₇N₂O₂, with a calculated molecular weight of 163.15 g/mol. Its synthesis involves sequential modifications starting from hydrazine hydrate and ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate intermediates, as outlined in Scheme 1 of . The propargyl group enables participation in click chemistry (e.g., alkyne-azide cycloaddition), making this compound valuable in medicinal chemistry and materials science for conjugating biomolecules or polymers. The methyl ester enhances solubility in polar solvents while maintaining reactivity for hydrolysis or transesterification.

Properties

IUPAC Name |

methyl 1-prop-2-ynylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-3-5-10-6-4-7(9-10)8(11)12-2/h1,4,6H,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIVATYOWZWVTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-prop-2-ynylpyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-prop-2-ynylpyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction may produce pyrazole-3-carboxylate esters with different alkyl groups.

Scientific Research Applications

Methyl 1-prop-2-ynylpyrazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of methyl 1-prop-2-ynylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The trifluoromethyl group in Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate withdraws electrons, making the pyrazole ring more electrophilic compared to the propargyl-substituted compound .

- Steric and Solubility Profiles : Methyl esters (e.g., target compound) exhibit higher polarity than ethyl or isobutyl esters, favoring aqueous solubility. Isobutyl 1-pentyl-1H-indazole-3-carboxylate’s bulky substituents enhance lipophilicity, making it suitable for membrane permeability in biological systems .

- Core Heterocycle : Indazole derivatives (fused benzene-pyrazole) exhibit greater aromatic stability and metabolic resistance compared to pyrazole analogs .

Biological Activity

Methyl 1-prop-2-ynylpyrazole-3-carboxylate is a compound of significant interest in agricultural and medicinal chemistry due to its biological activities, particularly as a nitrification inhibitor. This article reviews its biological activity, including mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The specific structure can be represented as follows:

This compound features a methyl ester group and a propargyl substituent, contributing to its unique reactivity and biological properties.

Nitrification Inhibition

One of the primary biological activities of this compound is its role as a nitrification inhibitor . Nitrification is the microbial oxidation of ammonia to nitrate, which can lead to nitrogen loss in agricultural soils. The compound inhibits this process, thereby enhancing nitrogen retention in soils and improving plant nutrient uptake.

Mechanism of Action:

- The compound interferes with the activity of ammonia-oxidizing bacteria (AOB) and archaea (AOA), which are crucial for the nitrification process.

- It acts by binding to specific enzymes involved in the nitrification pathway, thus reducing the conversion of ammonium to nitrate.

Case Studies

-

Field Trials:

- A study conducted by researchers demonstrated that applying this compound in combination with fertilizers significantly reduced nitrate leaching in agricultural fields.

- The trials showed an increase in crop yield due to improved nitrogen availability.

-

Laboratory Studies:

- In vitro studies indicated that the compound effectively inhibited nitrification at concentrations as low as 0.5 mg/kg soil.

- The inhibition rate was measured using soil samples inoculated with AOB, showing a reduction of up to 70% in nitrification rates compared to untreated controls.

Comparative Analysis of Nitrification Inhibitors

The following table compares this compound with other known nitrification inhibitors:

| Compound | Chemical Structure | Inhibition Rate (%) | Application Area |

|---|---|---|---|

| This compound | Chemical Structure | Up to 70% | Agriculture |

| Dicyandiamide (DCD) | Chemical Structure | 50% | Agriculture |

| 3,4-Dimethylpyrazole Phosphate (DMPP) | Chemical Structure | 60% | Agriculture |

Research Findings

Recent patents and research articles have highlighted the efficacy of this compound as a nitrification inhibitor. For instance, a patent filed in 2016 emphasizes its potential for reducing nitrogen loss when used in agrochemical formulations . Additionally, experimental studies have validated its effectiveness through various methodologies, including field applications and controlled laboratory settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.